molecular formula C16H18FNO4 B1439531 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1214089-06-1

4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B1439531
M. Wt: 307.32 g/mol
InChI Key: UQOUQEUNISHGIB-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (FBOCA) is a synthetic compound that has been studied for its potential applications in a variety of fields, from drug development to biochemistry and physiology. It is a member of the family of carboxylic acids, which are organic compounds with a carboxyl group (COOH) attached to an organic molecule. FBOCA has a unique structure, containing two rings of five atoms and a carboxylic acid group. Its structure and properties have been studied extensively in recent years, leading to the discovery of a number of potential applications.

Scientific Research Applications

Analgesic Activity

4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid and its derivatives have been studied for their analgesic properties. Research shows that compounds in this category exhibit significant activity in assays such as the phenylquinone writhing and yeast inflamed foot assays. A study specifically noted the analgesic activity of a p-fluorobenzoyl derivative in the rat tail-flick assay, suggesting potential applications in pain management (Cohen, Banner, & Lopresti, 1978).

Crystal Structure Analysis

The compound has been a subject of study in crystallography to understand its structural properties. For example, the crystal structure of a related compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5] decane, was analyzed, revealing details like the chair conformation of the cyclohexyl and its chiral nature (Wen, 2002).

Antiviral Evaluation

This chemical structure has been the basis for the synthesis of new spirothiazolidinone derivatives, which have been evaluated for antiviral activity. Certain derivatives have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of these compounds in developing antiviral drugs (Apaydın, Loy, Stevaert, & Naesens, 2020).

Anticancer Activity

Research has also explored the synthesis of new 1-thia-4-azaspiro[4.5]decane derivatives for their anticancer activity. These studies indicate that certain compounds in this category have shown moderate to high inhibition activities against various cancer cell lines, such as human liver hepatocellular carcinoma and human colorectal carcinoma (Flefel et al., 2017).

Synthesis and Properties Exploration

Various studies have been conducted on the synthesis of related compounds, exploring their properties and potential applications. For instance, the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate were investigated, contributing to the knowledge of synthetic pathways and chemical behavior of similar compounds (Kuroyan, Pogosyan, & Grigoryan, 1991).

properties

IUPAC Name

4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4/c17-12-6-4-11(5-7-12)14(19)18-13(15(20)21)10-22-16(18)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOUQEUNISHGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 3
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 4
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 5
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 6
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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